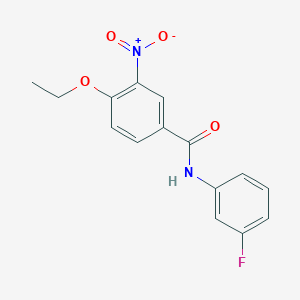![molecular formula C14H14Cl2N2OS B5862081 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5862081.png)
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the growth and survival of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Applications De Recherche Scientifique
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. The presence of a thiazole ring, a common motif in many drugs, suggests its utility in creating molecules with antibacterial, antifungal, or anti-inflammatory properties .
Organic Synthesis
In organic chemistry, this compound can be used as a building block for complex organic synthesis. Its dichlorobenzyl and thiazolyl groups offer points of reactivity that can be exploited to create a wide range of organic molecules, potentially leading to new materials or chemical entities with unique properties .
Agrochemical Research
The structural features of this compound suggest its use in the development of agrochemicals. It could be involved in the synthesis of new pesticides or herbicides, contributing to the agricultural industry by providing more effective and possibly safer alternatives for crop protection .
Dyestuff and Pigments
Compounds with dichlorobenzyl groups have been used in the synthesis of dyes and pigments. This particular compound could be researched for its potential applications in creating new colorants with specific properties for industrial use, such as stability under various conditions and non-toxicity .
Material Science
In material science, the compound’s molecular structure could be valuable in the design of novel materials. For instance, it might be used to create polymers with enhanced characteristics like increased thermal stability or improved mechanical strength .
Analytical Chemistry
As an analytical standard, this compound can be used in chromatography and spectroscopy for the identification and quantification of similar structures in complex mixtures. It could serve as a reference compound in the development of new analytical methods .
Biochemical Research
The thiazole ring in the compound’s structure is often found in molecules that interact with biological systems. Therefore, it could be used in biochemical research to study enzyme interactions, receptor binding, or as a scaffold for designing molecules that can modulate biological pathways .
Environmental Science
Research into the environmental fate of such compounds is crucial. This compound could be studied for its biodegradability, potential bioaccumulation, and environmental impact. Understanding its behavior in different ecosystems can inform safer chemical design practices .
Propriétés
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-10(20-14)5-9-3-4-11(15)12(16)6-9/h3-4,6-8H,5H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOQCKGOBWWEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5862008.png)




![3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5862040.png)




![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5862059.png)


![2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5862082.png)